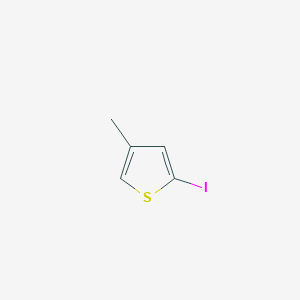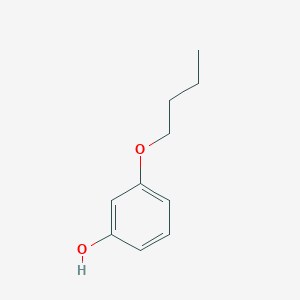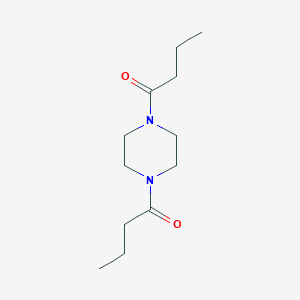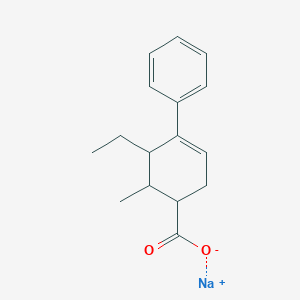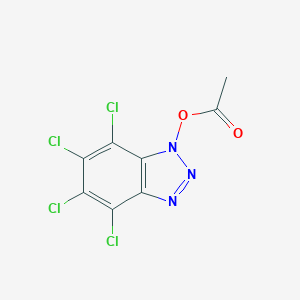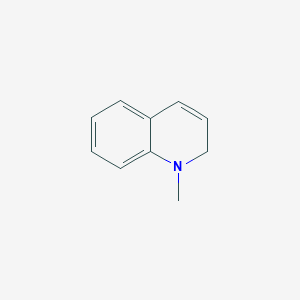![molecular formula C22H18 B099996 Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene CAS No. 19399-64-5](/img/structure/B99996.png)
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, also known as PCDN, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its unique structure and potential applications in various fields. PCDN has a complex structure with five fused rings and twenty-two carbon atoms, which makes it a challenging compound to synthesize. In
Mecanismo De Acción
The mechanism of action of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is not well understood, but it is believed to involve the interaction of the compound with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to bind to DNA and induce structural changes, which may lead to DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to interact with proteins and enzymes, which may affect their activity and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene are not well studied, but it is believed to have potential toxicity due to its complex structure and potential interaction with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to induce DNA damage and mutations in vitro, but its effects in vivo are not well understood. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to have potential cytotoxic effects, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to have potential use as a fluorescent probe for detecting DNA damage and mutations, as well as in organic electronics such as OLEDs and OPVs. However, the limitations of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene. One potential direction is to further explore its potential use as a fluorescent probe for detecting DNA damage and mutations. Another direction is to investigate its potential use in organic electronics, such as OLEDs and OPVs, and to develop new methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene that are more efficient and scalable. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, and to explore its potential use in other applications such as drug delivery and imaging.
Métodos De Síntesis
The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is a complex process that involves multiple steps and requires specialized equipment. One of the most commonly used methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cycloadduct. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene can be synthesized by the Diels-Alder reaction of 1,3,5,7-tetraacetyl-2,6-dimethyl-8,9-dihydroxy-1,2,3,4-tetrahydronaphthalene with 1,2,4,5-tetracyanobenzene. The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is challenging due to the high reactivity of the compound, which requires careful control of reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been the subject of scientific research due to its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been studied for its potential use as a fluorescent probe for detecting DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its high electron affinity and excellent charge transport properties.
Propiedades
Número CAS |
19399-64-5 |
|---|---|
Nombre del producto |
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2 |
Clave InChI |
UTPXWFJGSINFMQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
SMILES canónico |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
Sinónimos |
5,6,8,9-Tetrahydrodibenz[a,j]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



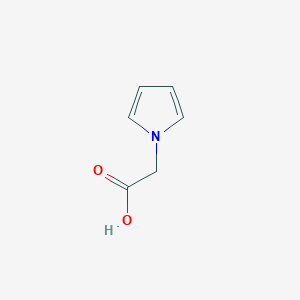
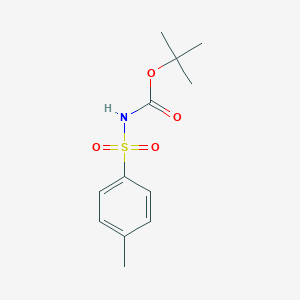

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
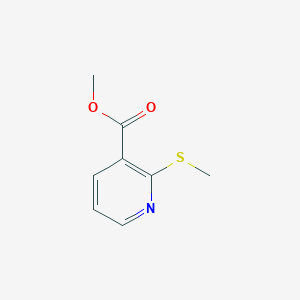
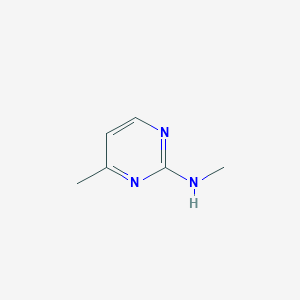
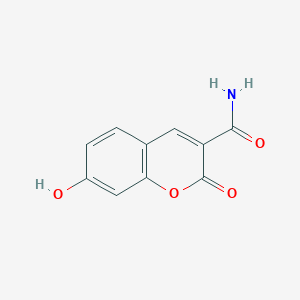
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
